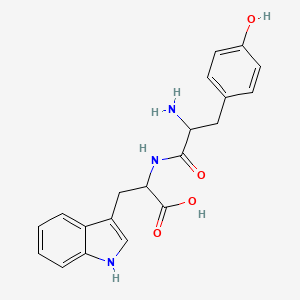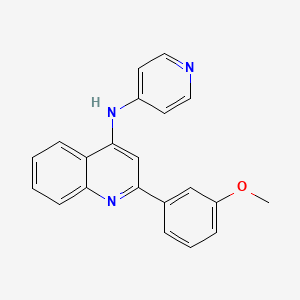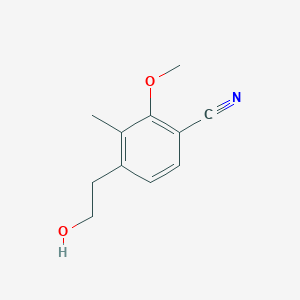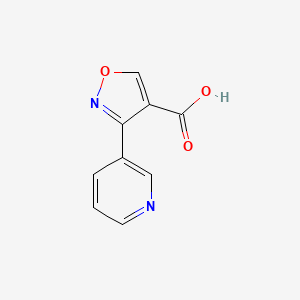
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is an organic compound with the molecular formula C13H14ClN3O3. This compound features a pyrimidine ring substituted with a chloro group and an amine group, as well as a 3,4,5-trimethoxyphenyl group. The presence of the trimethoxyphenyl group is significant due to its known pharmacophoric properties, which contribute to the compound’s biological activities .
Méthodes De Préparation
The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 3,4,5-trimethoxyaniline with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4,5-trimethoxyaniline displaces one of the chlorine atoms on the pyrimidine ring .
Analyse Des Réactions Chimiques
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with suitable electrophiles[][3].
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine: Compounds containing the trimethoxyphenyl group have shown significant biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Mécanisme D'action
The biological activity of 2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is primarily attributed to the trimethoxyphenyl group. This group interacts with specific molecular targets, such as tubulin, leading to the inhibition of microtubule polymerization. This mechanism is similar to that of other known anti-cancer agents like colchicine. Additionally, the compound may inhibit other enzymes and proteins, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
These compounds share the trimethoxyphenyl group, which is crucial for their biological activities. this compound’s unique structure, with the pyrimidine ring and chloro substitution, may offer distinct advantages in terms of specificity and potency in certain applications .
Propriétés
Formule moléculaire |
C13H14ClN3O3 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)16-11-4-5-15-13(14)17-11/h4-7H,1-3H3,(H,15,16,17) |
Clé InChI |
WQVYWFZEQSZAEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)



![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)




